BenchChemオンラインストアへようこそ!

5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid

Lipophilicity ADME Lead Optimization

5-Fluoro-1H-1,3-benzodiazole-6-carboxylic acid (also known as 5-fluoro-1H-benzo[d]imidazole-6-carboxylic acid) is a fluorinated benzimidazole heterocycle bearing a carboxylic acid substituent. Its molecular formula is C8H5FN2O2 with a molecular weight of 180.14 g/mol, and it is commercially available at purities of 95% or 98% from multiple suppliers.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 1360948-07-7
Cat. No. B1447173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid
CAS1360948-07-7
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1N=CN2)F)C(=O)O
InChIInChI=1S/C8H5FN2O2/c9-5-2-7-6(10-3-11-7)1-4(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyCDIVDELLRTUYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H-1,3-benzodiazole-6-carboxylic Acid (CAS 1360948-07-7): Chemical Identity and Core Properties for Research Procurement


5-Fluoro-1H-1,3-benzodiazole-6-carboxylic acid (also known as 5-fluoro-1H-benzo[d]imidazole-6-carboxylic acid) is a fluorinated benzimidazole heterocycle bearing a carboxylic acid substituent [1]. Its molecular formula is C8H5FN2O2 with a molecular weight of 180.14 g/mol, and it is commercially available at purities of 95% or 98% from multiple suppliers [1]. The compound serves as a versatile building block in medicinal chemistry, where the fluorine atom and the carboxylic acid handle enable further derivatization for structure-activity relationship (SAR) exploration [1].

5-Fluoro-1H-1,3-benzodiazole-6-carboxylic Acid: Why In-Class Analogs Are Not Interchangeable in Research Programs


Within the benzimidazole-6-carboxylic acid family, seemingly minor structural changes—such as halogen substitution pattern, ring position isomerism, or the presence/absence of the fluorine atom—can profoundly alter physicochemical properties (e.g., XLogP3-AA of 1.1 for the 5-fluoro derivative [1]), hydrogen-bonding capacity, and consequently biological target engagement and metabolic stability. Generic substitution without empirical verification risks introducing unrecognized variation in lead optimization or assay reproducibility. The evidence items below identify specific, measurable dimensions where 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid exhibits differentiated properties relative to its closest commercially available analogs, underscoring the critical need for compound-specific procurement in SAR-driven campaigns.

5-Fluoro-1H-1,3-benzodiazole-6-carboxylic Acid: Quantitative Differentiation Evidence Against Comparator Analogs


Lipophilicity (XLogP3-AA) Comparison: 5-Fluoro vs. 5-Chloro Benzimidazole-6-carboxylic Acid

The fluorine atom at the 5-position confers a measurably lower lipophilicity compared to the corresponding 5-chloro analog. The computed XLogP3-AA for 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid is 1.1, while 5-chloro-1H-benzo[d]imidazole-6-carboxylic acid (CAS 1360947-74-3) is predicted to have a higher XLogP3-AA of approximately 1.5–1.8 (based on the increased hydrophobicity of chlorine vs. fluorine) [1][2]. This difference in lipophilicity can influence membrane permeability, solubility, and off-target binding profiles in cellular assays.

Lipophilicity ADME Lead Optimization

Positional Isomer Differentiation: 5-Fluoro-6-carboxylic Acid vs. 6-Fluoro-5-carboxylic Acid

The IUPAC name of the target compound is 6-fluoro-1H-benzimidazole-5-carboxylic acid, reflecting the fluorine at the 6-position and carboxyl at the 5-position of the benzimidazole core. A commercial positional isomer exists: 5-fluoro-1H-benzimidazole-4-carboxylic acid (CAS 716362-27-5), where the fluorine is at the 5-position and the carboxylic acid at the 4-position [1]. This regioisomeric difference alters the vector of hydrogen-bond donor/acceptor presentation and can lead to divergent binding modes in target proteins. The target compound's substitution pattern maintains the carboxylic acid at the more sterically accessible 5(6)-position of the benzimidazole, offering a distinct scaffold geometry for fragment-based drug design.

Regioisomerism SAR Synthetic Intermediate

Hydrogen-Bond Donor/Acceptor Capacity Versus Non-Fluorinated Parent Benzimidazole-6-carboxylic Acid

The introduction of fluorine at the 5-position alters the electronic environment of the benzimidazole ring and the carboxylic acid moiety, as reflected in the computed hydrogen-bond donor and acceptor counts. Both the target compound and 1H-benzimidazole-6-carboxylic acid (CAS 6929-08-4) possess 2 H-bond donors and 4 H-bond acceptors [1][2]. However, the strong electron-withdrawing effect of fluorine (Hammett σₚ = 0.06 for F vs. 0.00 for H) modifies the pKa of the carboxylic acid and the basicity of the imidazole nitrogen, potentially shifting the protonation state at physiological pH and altering interaction strength with polar protein residues.

Hydrogen Bonding Crystal Engineering Receptor Binding

Commercially Available Purity Grades and Analytical Documentation

Reputable vendors supply 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid at standardized purity levels of 95% (Bidepharm, Calpaclab) and 98% (Leyan) . In contrast, the non-fluorinated analog 1H-benzimidazole-6-carboxylic acid is commonly listed at 97% purity, and the 5-chloro analog at 95% [1]. While overlapping purity ranges exist, the 98% grade available for the 5-fluoro compound provides researchers with an option for higher initial purity when establishing dose-response curves or co-crystallization trials, where impurities >2% could confound interpretation.

Quality Control Procurement Specification Assay Reproducibility

5-Fluoro-1H-1,3-benzodiazole-6-carboxylic Acid: Priority Application Scenarios Driven by Differentiation Evidence


Lead Optimization in Kinase or GPCR Programs Requiring Fine-Tuned Lipophilicity

When a medicinal chemistry project targets a binding site with a narrow lipophilicity tolerance, the lower XLogP3-AA of 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid (1.1) compared to its 5-chloro analog (~1.5–1.8) makes it the preferred carboxylic acid building block for amide or ester library synthesis, aiming to maintain ligand efficiency while avoiding excessive logP that could trigger hERG or cytotoxicity alerts [1]. This selection is supported by the class-level inference on halogen-dependent lipophilicity differences outlined in Section 3.

Fragment-Based Drug Discovery (FBDD) Requiring a Defined Fluorine Vector

The distinct regioisomeric identity of 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid (fluorine at 6-position, acid at 5-position) provides a unique hydrogen-bond presentation vector relative to its 5-fluoro-4-carboxylic acid isomer (fluorine at 5, acid at 4). Fragment screening libraries incorporating this specific regioisomer enable exploration of binding hot spots that the alternative isomer cannot access, making compound identity-critical procurement essential [2].

Crystallography and Biophysical Assays Demanding High Chemical Purity

For protein X-ray crystallography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) experiments, the 98% purity option from qualified vendors reduces the risk of artifact signals from trace impurities. This purity advantage over commonly available 95–97% analogs directly improves the signal-to-noise ratio in affinity measurements, as highlighted in the purity comparison evidence .

Synthesis of Fluorinated Probe Molecules for 19F NMR Studies

The presence of a single fluorine atom in a well-defined electronic environment makes 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid an attractive starting material for generating 19F NMR probes. The fluorine's sensitivity to local chemical environment changes (pH, solvent, protein binding) enables direct monitoring of ligand-protein interactions, a capability absent in non-fluorinated benzimidazole-6-carboxylic acid or chloro analogs that lack an NMR-active fluorine nucleus [1].

Quote Request

Request a Quote for 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.